2-Amino-1-(1-naphthyl)ethanol
Description
Contextualization within Chiral Amino Alcohol Scaffold Research
Chiral 1,2-amino alcohols are a critically important class of compounds in organic synthesis. ptfarm.pl Their value stems from the presence of two vicinal functional groups, an amino group and a hydroxyl group, which can coordinate with metal centers to form stable chelate complexes. nih.gov This structural motif is fundamental to their application in asymmetric catalysis. These scaffolds can be sourced from the natural chiral pool or prepared through various synthetic methods. nih.gov
Common synthetic strategies to produce enantiomerically pure amino alcohols include the asymmetric reduction of α-amino ketones, the catalytic hydrogenation of amino ketones, and the resolution of racemic mixtures. ptfarm.plmdpi.comresearchgate.net 2-Amino-1-(1-naphthyl)ethanol fits within this framework as a synthetic amino alcohol, where the sterically demanding 1-naphthyl substituent provides a well-defined chiral environment crucial for inducing stereoselectivity. The rigidity and size of the naphthyl group play a significant role in creating effective chiral catalysts that can differentiate between the faces of a prochiral substrate.
Significance in Stereoselective Organic Synthesis and Asymmetric Catalysis
The primary significance of this compound lies in its use as a precursor for chiral catalysts and ligands that facilitate stereoselective transformations. chemimpex.comnih.gov Chiral amino alcohols are frequently employed as ligands in asymmetric transfer hydrogenation reactions and are precursors to highly effective oxazaborolidine catalysts. nih.govptfarm.pl
Precursor to Oxazaborolidine Catalysts: One of the most prominent applications of chiral amino alcohols is in the preparation of Corey-Bakshi-Shibata (CBS) catalysts, which are a type of oxazaborolidine. insuf.org These catalysts are renowned for their ability to achieve highly enantioselective reduction of prochiral ketones using borane (B79455). insuf.orgresearchgate.net The in-situ formation of an oxazaborolidine from an amino alcohol like this compound and a borane source generates a catalytic species that can reduce a wide variety of ketones to their corresponding chiral alcohols with high yields and excellent enantioselectivity. insuf.orgresearchgate.net The predictable stereochemical outcome is a major advantage of this methodology.
Chiral Ligands for Asymmetric Reactions: Derivatives of this compound are also used to synthesize a variety of other chiral ligands. For instance, they can be incorporated into Pybox (pyridine-bis(oxazoline)) ligands, which are effective in copper-catalyzed asymmetric reactions. researchgate.net Furthermore, ligands derived from amino alcohols are used in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. nih.govacs.org The resulting chiral secondary alcohols are themselves valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. The steric bulk of the naphthyl group is often a key factor in achieving high levels of enantiomeric excess (ee) in these catalyzed reactions. whiterose.ac.ukacs.orgscirp.org
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO | chemimpex.comontosight.ai |
| Molecular Weight | 187.24 g/mol | chemimpex.comontosight.ai |
| Appearance | Yellow Solid | chemimpex.com |
| CAS Number (1-naphthyl isomer) | 86217-42-7 | chemimpex.com |
| CAS Number (2-naphthyl isomer) | 5696-74-2, 4899-26-7 | aksci.comguidechem.comamadischem.com |
| Melting Point of related (±)-1-(1-Naphthyl)ethanol | 63-65 °C | sigmaaldrich.com |
| Boiling Point of related 1-(2-naphthyl)-1-ethanol | 392.9°C at 760 mmHg |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOVFYHCSVEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588029 | |
| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23913-55-5 | |
| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects and Chiral Recognition of 2 Amino 1 1 Naphthyl Ethanol
Enantiomeric Forms and Diastereoisomeric Considerations
2-Amino-1-(1-naphthyl)ethanol possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C1), giving rise to two enantiomeric forms: (R)-2-Amino-1-(1-naphthyl)ethanol and (S)-2-Amino-1-(1-naphthyl)ethanol. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral entities.
The introduction of an additional chiral center, for instance, by substitution at the amino group or the naphthyl ring, would lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties. This distinction is crucial in applications such as chiral chromatography and diastereoselective synthesis, where the differential properties of diastereomers are exploited for separation or selective formation.
Conformational Analysis and Intramolecular Hydrogen Bonding in Naphthyl Amino Alcohols
The three-dimensional arrangement of atoms, or conformation, of this compound is a critical factor in its role as a chiral directing group. The relative orientation of the amino and hydroxyl groups is largely governed by the formation of an intramolecular hydrogen bond. In many 1,2-amino alcohols, a hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom stabilizes a gauche conformation around the C1-C2 bond. This interaction restricts the conformational freedom of the molecule, leading to a more rigid and predictable arrangement of its functional groups.
This intramolecular hydrogen bonding has been observed to enforce specific conformations in related chiral molecules, thereby influencing their reactivity and selectivity in chemical reactions. For instance, in derivatives of other naphthyl-containing chiral compounds, intramolecular hydrogen bonding has been shown to be a critical factor in maximizing the anisotropic effect responsible for chiral recognition. While detailed conformational studies specifically on this compound are not extensively documented in publicly available literature, the principles established for analogous 1,2-amino alcohols strongly suggest a similar conformational preference dictated by this non-covalent interaction.
Mechanisms of Chiral Induction and Stereocontrol in Synthetic Reactions
Chiral amino alcohols like this compound are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. Their effectiveness in inducing stereoselectivity stems from their ability to create a chiral environment around a reacting center, thereby favoring the formation of one stereoisomer over another.
One of the prominent applications of chiral amino alcohols is in the formation of oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The general mechanism involves the in-situ formation of a chiral oxazaborolidine from the amino alcohol and a borane (B79455) source. This catalyst then coordinates with both the borane reducing agent and the ketone substrate, organizing them in a rigid, chair-like transition state. The steric bulk of the substituent on the chiral amino alcohol (in this case, the 1-naphthyl group) effectively shields one face of the ketone, directing the hydride attack to the opposite face and resulting in the preferential formation of one enantiomer of the alcohol.
Another significant application of chiral amino alcohols is as ligands in the enantioselective addition of organometallic reagents to carbonyl compounds. For example, in the addition of diethylzinc (B1219324) to aldehydes, the chiral amino alcohol can coordinate to the zinc atom, forming a chiral catalyst. This catalyst then directs the ethyl group to one of the enantiotopic faces of the aldehyde, leading to the formation of a chiral secondary alcohol. The stereochemical outcome is dictated by the specific conformation of the chiral ligand-metal complex.
Below is a representative data table illustrating the effectiveness of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction. It is important to note that while this compound is a plausible candidate for such a reaction, specific performance data for this compound was not found in the reviewed literature. The table showcases results for other structurally related amino alcohols to provide context for the expected efficacy.
| Ligand (Chiral Amino Alcohol) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (-)-N,N-Dibutylnorephedrine | Hexane | 0 | 95 | 94 (R) |
| (1R,2S)-N-Isopropylephedrine | Toluene | 0 | 98 | 85 (R) |
| (1S,2R)-N,N-bis(2-methoxyethyl)norephedrine | Hexane | 0 | 92 | 90 (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | Hexane | 25 | 97 | 97 (S) |
This table presents data for illustrative purposes based on common chiral amino alcohol ligands and does not represent experimental results for this compound.
The mechanism of chiral induction in these reactions is a complex interplay of steric and electronic factors within the transition state assembly. The rigid conformational control imparted by the chiral ligand, often stabilized by intramolecular interactions, is key to achieving high levels of stereoselectivity.
Applications of 2 Amino 1 1 Naphthyl Ethanol in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Derived from 2-Amino-1-(1-naphthyl)ethanol Scaffolds
The versatility of the this compound scaffold allows for its derivatization into a multitude of chiral ligands for asymmetric catalysis. The amino and alcohol functionalities provide reactive handles for synthetic modification, leading to the creation of ligands with tailored steric and electronic properties.
A primary strategy involves the condensation of the amino group with aldehydes or ketones to form Schiff base ligands . For instance, the reaction of 1-naphthylamine (B1663977) with various aldehydes, such as salicylaldehyde (B1680747) or naphthalene-1-carbaldehyde, yields Schiff bases that can act as ligands for transition metals. ijlera.comcore.ac.uk These ligands can be monodentate or polydentate, depending on the structure of the aldehyde used. ijlera.comcore.ac.uk
Another approach is the synthesis of amino alcohol-derived ligands , where the core structure is modified to enhance its coordination properties. This can include N-alkylation or the introduction of other functional groups. Chiral primary amino alcohols are considered attractive alternatives to more expensive chiral diamine ligands and can be sourced from the chiral pool. nih.gov These modifications are crucial for creating ligands suitable for specific catalytic applications, such as asymmetric transfer hydrogenation. nih.gov For example, chiral ionic liquids with a secondary amino alcohol substructure have been developed by treating primary amino alcohols like norephedrine (B3415761) with pyridine-2-carbaldehyde, followed by reduction. nih.gov
Furthermore, the this compound framework can be incorporated into more complex structures, such as P,NH-acetals . These are formed by the reaction of phosphinocarbinols like (diphenylphosphino)methanol with aromatic primary amines, including 1-naphthylamine. researchgate.net The resulting ligands possess both a soft phosphorus donor and a hard nitrogen donor, making them versatile for coordination with various metal centers.
Metal Complex Formation and Coordination Chemistry with Chiral Ligands
The chiral ligands derived from this compound readily form stable complexes with a wide array of transition metals. The coordination chemistry of these complexes is fundamental to their catalytic activity, dictating the geometry and electronic environment of the metal center.
The table below summarizes the characteristics of metal complexes formed with ligands derived from related amine scaffolds.
| Metal Ion | Ligand Type | Coordination Ratio (M:L) | Geometry | Reference |
| Zr(IV), Th(IV) | Schiff Base | 1:2 | Octahedral | ijlera.com |
| Fe(II), Ni(II) | Schiff Base | 1:1, 1:2 | Octahedral | core.ac.uk |
| Co(II) | Schiff Base | 1:1, 1:2 | Tetrahedral | core.ac.uk |
| Co(II), Ni(II), Cu(II), etc. | Schiff-Mannich Base | 1:1 | Varies | jmchemsci.com |
| Fe(III), Al(III), Cr(III) | Tripodal Schiff Base | - | - | nih.gov |
Catalytic Activity in Enantioselective Organic Transformations
The chiral metal complexes and organocatalysts derived from this compound are effective catalysts for a variety of enantioselective reactions, transferring the chirality of the ligand to the reaction products.
Catalysts derived from amino alcohols are particularly effective in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones. Ruthenium complexes featuring chiral amino alcohol-based ligands have demonstrated high efficiency and enantioselectivity in these transformations. nih.govacs.org For instance, the transfer hydrogenation of 1-naphthyl ketones using a Ru(II) catalyst with a tethered DPEN-derived ligand yields the corresponding secondary alcohols with excellent enantiomeric excess (ee), often exceeding 99%. acs.org
The reduction of acetonaphthone, a structurally similar ketone, can produce (R)-1-(1-naphthyl)ethanol with high enantioselectivity. scholaris.ca Similarly, the hydrogenation of 1-naphthyl ethyl ketone using a RuCl₂-based catalyst system can yield (S)-1-(naphthalene-1-yl)ethanol with up to 98% ee. google.com These reactions are crucial for synthesizing enantiomerically pure alcohols, which are valuable chiral building blocks. scholaris.ca
The table below presents results for the asymmetric hydrogenation of ketones structurally related to those that would produce this compound.
| Substrate | Catalyst System | Product | Conversion (%) | ee (%) | Reference |
| 1-Naphthyl ethyl ketone | (S,S)-Diop-RuCl₂-(S)-Me-BIMAH / K-tert-butoxide | (S)-1-(Naphthalene-1-yl)ethanol | 99.2 | 98 | google.com |
| 1-Naphthyl ethyl ketone | (S,S)-Diop-RuCl₂-(S)-i-Bu-BIMAH / Na-tert-butoxide | (S)-1-(Naphthalene-1-yl)ethanol | 97.3 | 94 | google.com |
| 1-Naphthyl ketones | ansa-Ru(II) Complex | Secondary 1-naphthyl alcohols | - | >99.9 | acs.org |
| α-Amino ketones | RuCl[(S,S)-Teth-TsDpen] | Chiral 1,2-amino alcohols | >99 | 99.3 | acs.org |
Organocatalysts derived from amino acids and amino alcohols, including structures related to this compound, have been successfully employed in asymmetric aldol (B89426) reactions. nih.govacs.org These reactions create new carbon-carbon bonds and up to two new stereocenters, making them a powerful tool in organic synthesis. For example, new proline-derived organocatalysts have been developed that, in the presence of a Cu(OTf)₂ additive, can catalyze aldol reactions to produce chiral 1,3-keto alcohols with almost >99% ee. nih.gov
Catalysts derived from (R)-(+)-1-(1-naphthyl)ethylamine have been tested in the asymmetric aldol reaction of isatin (B1672199) with acetone, demonstrating the influence of the naphthyl group on the stereochemical outcome. semanticscholar.orgrsc.org Although these catalysts sometimes require a co-catalyst like LiOH to be effective, they can afford good yields and enantioselectivity. semanticscholar.org
In addition to aldol reactions, ligands derived from amino alcohols have been used in the catalytic asymmetric addition of organozinc reagents to aldehydes, producing chiral secondary alcohols with high levels of stereochemical induction. sfu.ca
The utility of catalysts based on the this compound scaffold extends to other important enantioselective transformations. Chiral tridentate Schiff bases derived from amino alcohols have been evaluated as ligands in metal-catalyzed reactions. sfu.ca For instance, a chromium(III) complex of a tridentate Schiff base was found to catalyze the hetero-Diels-Alder reaction between Danishefsky's diene and benzaldehyde, achieving good yield (88%) and moderate enantioselectivity (74:26 er). sfu.ca
Furthermore, rhodium complexes bearing chiral diene ligands have been developed for the asymmetric 1,4-addition of arylboronic acids to nitroalkenes. researchgate.net These reactions are valuable as the resulting chiral nitro compounds are versatile building blocks in the synthesis of drugs and natural products. researchgate.net Similarly, nonmetallic, chiral organic catalysts can facilitate the enantioselective 1,4-addition of aromatic nucleophiles to α,β-unsaturated aldehydes. google.com
Integration into Chiral Metal-Organic Frameworks (MOFs) for Catalysis
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral building blocks, such as derivatives of this compound, into MOF structures can create heterogeneous catalysts with well-defined, enantioselective active sites. researchgate.netacs.org
While the direct use of this compound as a primary linker in a catalytic MOF is an area of ongoing research, the principle of using amino-functionalized linkers to create basic or bifunctional catalytic sites is well-established. mdpi.comnih.gov For example, introducing amino groups into MOF linkers can create Lewis basic sites that are active for various organic reactions. acs.orgmdpi.com MOFs containing both Lewis acidic metal centers and Lewis basic amino groups on the linkers can act as bifunctional catalysts, promoting cascade reactions. nih.gov
The compound (±)-1-(1-naphthyl)ethanol has been successfully used as a racemic substrate to test the chiral separation capabilities of various MOFs when used as stationary phases in chromatography, demonstrating a strong interaction between the molecule and the chiral environment of the MOF. researchgate.netresearchgate.net A chiral MOF, [Cu(S-mal)(bpy)]n, showed excellent resolving ability towards racemates including 1-(1-naphthyl)ethanol, with a resolution value reaching 4.5. researchgate.net Another study showed that a nano-sized Cu-based MOF exhibited selective potential towards (±)-1-(1-naphthyl)ethanol by providing more exposed recognition sites. researchgate.net These studies highlight the potential for designing MOFs with cavities specifically tailored to bind and catalytically transform substrates like this compound or its precursors.
Theoretical and Computational Investigations of 2 Amino 1 1 Naphthyl Ethanol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecular systems. DFT, with functionals like B3LYP, has proven effective for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties of molecules similar in structure to 2-Amino-1-(1-naphthyl)ethanol. science.govacs.org These methods allow for a detailed examination of the molecule's behavior in isolation (in the gas phase) or with considerations for solvent effects.
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can map the distribution of electrons and predict sites susceptible to chemical attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and electronic excitation properties. For aromatic amino alcohols, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO may be distributed across the aromatic and side-chain moieties.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the electronegative oxygen and nitrogen atoms, identifying them as sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the amino and hydroxyl groups would represent regions of positive potential (blue), indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular and intermolecular bonding and interactions. It can quantify the strength of hydrogen bonds, such as the intramolecular interaction between the hydroxyl group and the amino group, by calculating the charge transfer stabilization energy between the lone pair of the acceptor atom and the antibonding orbital of the donor bond. acs.org
Table 1: Example of Calculated Electronic Properties for a Related Amino Alcohol This table presents theoretical data for 2-aminoethanol, the core functional group of the target molecule, illustrating typical outputs of quantum chemical calculations.
| Property | Calculated Value (B3LYP/6-311++G(2d,2p)) |
| Dipole Moment (Debye) | 2.99 |
| HOMO Energy (Hartree) | -0.251 |
| LUMO Energy (Hartree) | 0.048 |
| HOMO-LUMO Gap (Hartree) | 0.299 |
Data adapted from studies on 2-aminoethanol.
The flexibility of the ethanolamine (B43304) side chain allows this compound to exist in multiple conformations. The primary degrees of freedom involve rotation around the Cα-Cβ bond and the Cα-naphthyl bond.
Theoretical calculations are used to map the potential energy surface and identify stable conformers (local minima) and the transition states that connect them. For the related molecule 2-naphthyl-1-ethanol, DFT calculations have shown that the molecule exists as two stable, isoenergetic conformers that differ by a 180° rotation of the aromatic plane around the C2-Cα axis. researchgate.net Both of these stable structures exhibit a gauche orientation of the hydroxyl group relative to the Cα-Cβ bond. Similar analyses for this compound would explore the orientation of both the amino and hydroxyl groups, including the potential for an intramolecular hydrogen bond between them, which would significantly stabilize certain conformations.
Table 2: Calculated Relative Energies for Conformations of a Related Naphthylalkanol This table shows an example of calculated conformer stabilities for the related chromophore, 2-naphthyl-1-ethanol (NapOH). The stability of conformers is crucial for understanding the molecule's behavior and interactions.
| Conformer | Description | Relative Energy (cm⁻¹) |
| NapG1 | Gauche orientation of OH group | 0 |
| NapG2 | Gauche orientation of OH group, 180° rotation of naphthyl ring | 0 |
Data derived from B3LYP/6-31G* level calculations on 2-naphthyl-1-ethanol.*
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing conformational dynamics and intermolecular interactions in different environments, such as in aqueous solution. acs.org
For this compound, MD simulations could be used to:
Assess the stability of different conformers in solution and the timescale of their interconversion.
Study the dynamics of hydrogen bonding, including the lifetime of the intramolecular OH···N bond versus intermolecular hydrogen bonds with solvent molecules.
Simulate the process of dimerization or aggregation, where interactions like π-π stacking between naphthalene rings and hydrogen bonding between side chains would play a key role.
Investigate the molecule's interaction with larger biological systems, such as proteins or membranes, providing insight into its potential mechanisms of action.
Modeling of Intermolecular Interactions and Solvation Effects
The functional groups of this compound—the hydroxyl, amino, and aromatic ring—govern its intermolecular interactions.
Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (via the OH and NH₂ groups) and an acceptor (via the lone pairs on the O and N atoms). Theoretical studies on simpler amino alcohols show a competition between the formation of an intramolecular hydrogen bond (OH···N) and intermolecular bonds with other molecules. In complexes with protic solvents like water or methanol, the solvent can form a hydrogen-bonded bridge between the hydroxyl group and the π-system of the naphthalene ring.
π-π Stacking: The large naphthalene ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for molecular recognition and the formation of aggregates.
Solvation Effects: The surrounding solvent can significantly influence the conformational equilibrium and properties of the molecule. Computational models account for this in two primary ways:
Explicit Solvation: Individual solvent molecules are included in the simulation box (common in MD).
Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant, a method often used in DFT calculations (e.g., the Polarizable Continuum Model, PCM).
Prediction of Spectroscopic Properties in Conjunction with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties. Comparing calculated spectra with experimental data serves to validate the theoretical models and aid in the interpretation of experimental results.
Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies for the O-H and N-H stretching modes are particularly sensitive to hydrogen bonding. A red shift (a shift to lower frequency) in the calculated O-H stretching frequency is a strong indicator of its participation in a hydrogen bond. science.gov Comparing the calculated IR spectrum with an experimental IRMPD (Infrared Multiple Photon Dissociation) spectrum is a common method for structure determination in the gas phase. acs.org
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. acs.org For this compound, TD-DFT would predict the π-π* transitions associated with the naphthalene chromophore. The position of these absorptions can be sensitive to conformation and the solvent environment.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Complex of 2-Naphthyl-1-ethanol with an Amino Alcohol This table demonstrates the synergy between experimental and theoretical spectroscopy. The close match between observed and calculated frequencies allows for confident structural assignment of the complex.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν(OH) | 3496 | 3491 | OH···O stretch |
| ν(NH₂)asym | 3405 | 3405 | Asymmetric NH₂ stretch |
| ν(NH₂)sym | - | 3334 | Symmetric NH₂ stretch |
Data from a study on the heterochiral complex of (S)-2-naphthyl-1-ethanol and (r)-2-amino-1-propanol. science.gov
Derivatization Strategies and Structure Activity Relationship Sar Studies for Research Applications
Chemical Modifications of the Amino Group
The primary amino group of 2-Amino-1-(1-naphthyl)ethanol is a frequent target for chemical modification to explore its role in molecular interactions, such as hydrogen bonding. Common derivatization strategies include N-alkylation, N-acylation, and the formation of more complex substituents.
Research on related amino alcohols has shown that N-alkylation and N-aralkylation can significantly influence biological activity. For instance, in a series of N-alkyl and N-aralkyl derivatives of the isomeric 2-amino-1-(2-naphthyl)ethanol, modifications at the nitrogen atom were explored for their effects on β-adrenergic blocking activity. acs.org Similarly, SAR studies on calcilytic agents with a related diaminocyclohexane backbone showed that the nature of the substituent on the nitrogen atom is critical for activity. u-strasbg.fr The amino group can also be made part of a more complex heterocyclic system or undergo reactions like nucleophilic substitution.
In the development of suppressors of glucagon-induced glucose production, the amino group of similar scaffolds was modified by reacting it with epoxides (like 2-(chloromethyl)oxirane) to form tertiary amines, which were then further functionalized. nih.gov This highlights a strategy where the amine is first elaborated to create a new reactive handle for subsequent diversification.
Table 1: Examples of Amino Group Modifications and Their Research Context
| Modification Type | Reagents/Conditions | Resulting Structure | Research Application/Finding | Reference |
| N-Alkylation | Alkyl Halides | Secondary or Tertiary Amines | Studied for influence on β-adrenoceptor blocking activity. | acs.org |
| N-Acylation | Acyl Chlorides, Anhydrides | Amides | Investigated as intermediates for further synthesis. | |
| Tertiary Amine Formation | 2-(chloromethyl)oxirane, K₂CO₃ | N-(oxiran-2-ylmethyl) derivatives | Intermediate step for creating libraries of α-amino alcohols for SAR studies. | nih.gov |
| N-Arylsulfonylation | Arylsulfonyl Chlorides | Sulfonamides | Explored in the development of calcilytic agents, where aryl substitution patterns were key to activity. | u-strasbg.fr |
Modifications of the Hydroxyl Group
The secondary hydroxyl group on the ethanolamine (B43304) chain is another key site for derivatization. Its ability to act as a hydrogen bond donor and acceptor, as well as its stereocenter, makes it a critical determinant of a molecule's binding properties.
Modifications often involve O-alkylation to form ethers or esterification. In one study, O-alkylation with iodomethane (B122720) was used to convert α-amino alcohols into their corresponding ether derivatives. nih.gov This seemingly simple modification can probe the necessity of the hydroxyl's hydrogen-bonding capability for interaction with a biological target. If the ether analog retains activity, it suggests the hydrogen bond donation is not essential, whereas a loss of activity points to its importance. nih.gov
Alternatively, the hydroxyl group can be oxidized to a ketone. The resulting 2-amino-1-(1-naphthyl)ethanone can then serve as a precursor for a different set of derivatives or be used to study the impact of changing the geometry and electronic nature of this position from sp³ (alcohol) to sp² (ketone).
Table 2: Investigated Modifications of the Hydroxyl Group
| Modification Type | Reagents/Conditions | Resulting Structure | Purpose of Modification in Research | Reference |
| O-Alkylation (Etherification) | Iodomethane, Base | Methoxy Derivatives | To investigate the importance of the hydroxyl as a hydrogen bond donor for biological activity. | nih.gov |
| Oxidation | Oxidizing Agents | 2-Amino-1-(naphthalen-1-yl)ethanone | To create ketone analogs for further derivatization or to study the influence of the carbonyl group. | |
| Derivatization for Analysis | 4-[N-methyl, N-(1-naphthylmethyl)]-amino-4-oxobutanoic acid (NAOB) | Ester Derivatives | Used to create derivatives of simple alcohols for HPLC analysis, a principle applicable to research derivatization. | jfda-online.com |
Naphthyl Ring Substitutions and Their Influence on Reactivity
The naphthalene (B1677914) ring provides a large, hydrophobic surface for π-π stacking and other non-polar interactions with target biomolecules. Introducing substituents onto this ring system is a powerful strategy to modulate lipophilicity, electronic properties, and steric bulk, thereby fine-tuning the molecule's pharmacological profile.
Substitutions can be introduced at various positions on the naphthalene ring, leading to derivatives with altered reactivity and biological activity. For example, in the development of calcilytic agents, substituting the related N1-arylsulfonyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane scaffold with electron-withdrawing groups like trifluoromethyl and chloro groups on a connected benzoyl ring was found to be critical for potency. u-strasbg.fr While not directly on the naphthyl ring, this demonstrates the principle that aromatic substitutions are key to tuning activity.
Furthermore, the position of attachment to the ethanolamine chain (i.e., 1-naphthyl vs. 2-naphthyl) is itself a major structural determinant. Studies on calcilytics showed that replacing the 1-naphthyl group with a 2-naphthyl moiety resulted in a significant loss of activity, highlighting the precise spatial arrangement required for molecular recognition. u-strasbg.fr Research on novel heterocycles derived from naphthyl precursors also underscores the importance of the naphthalene scaffold as a foundational component for building molecules with potential antimicrobial or antioxidant properties. nih.gov
Stereochemical Influence on Derivative Reactivity, Selectivity, and Recognition
This compound is a chiral molecule, containing a stereocenter at the carbon bearing the hydroxyl group. The synthesis of this compound typically results in a racemic mixture, and the separation of its enantiomers is essential for meaningful pharmacological evaluation, as different enantiomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities. dergipark.org.tr
The separation of enantiomers is often achieved using chromatographic methods with chiral stationary phases (CSPs), such as those based on cyclofructans or polysaccharide derivatives like amylose (B160209) tris(3,5-dimethylphenylcarbamate). dergipark.org.trchromatographyonline.com The biological activity of chiral compounds is often stereoselective because they interact with chiral biological macromolecules like proteins and receptors, forming diastereomeric complexes where one fits much better than the other. dergipark.org.trscispace.com
A compelling example of stereochemistry's importance is found in the development of N1-benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane calcilytics. In this series, the (1S,2S,1′R)-isomers were consistently found to be significantly more potent than their (1R,2R,1′R)-counterparts. u-strasbg.fr For instance, (1S,2S,1′R)-7m had an IC₅₀ of 0.25 µM, whereas its diastereomer was roughly seven times less active. This stark difference underscores that a precise three-dimensional arrangement of the naphthyl group, the amino function, and other substituents is required for optimal binding in the receptor pocket. u-strasbg.fr The removal of the chiral methyl group from the ethylamine (B1201723) portion also led to a significant loss of activity, further emphasizing the specific stereochemical requirements for recognition. u-strasbg.fr
Exploration of Novel Molecular Scaffolds for Academic Research Purposes
The this compound framework is not only a subject of derivatization but also a starting point for the synthesis of entirely new and complex molecular scaffolds for academic research. The inherent reactivity of its functional groups and the stable naphthalene core make it an attractive building block for creating diverse chemical libraries. whiterose.ac.uk
Research has focused on using naphthalene-containing precursors to synthesize novel hybrid molecules by fusing them with various heterocyclic systems. These efforts aim to produce compounds with unique three-dimensional shapes and biological activities. For instance, novel amide-coupled naphthalene scaffolds have been designed and synthesized by reacting naphthalene-based carboxylic acids with various amines, leading to compounds evaluated for antibacterial and antimalarial properties. researchgate.net
Other studies report the synthesis of fused chromene derivatives starting from 2-Amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, which itself is derived from naphthalene-based precursors. researchgate.net Similarly, novel naphthalene-heterocycle hybrids incorporating nicotinonitrile, pyrazole, and azepine scaffolds have been created and screened for antitumor and anti-inflammatory activities. rsc.org The development of substituted 2-aminopyrimidine (B69317) derivatives has also been explored as a novel scaffold for modulating bacterial biofilm formation. nih.gov These approaches demonstrate a strategy of "scaffold hopping," where the basic naphthyl-amino-alcohol motif is elaborated into more complex polycyclic systems to explore new chemical space and identify novel research probes. whiterose.ac.ukrsc.org
Advanced Spectroscopic Characterization in Academic Research
Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Elucidation
Vibrational spectroscopy, particularly infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details of 2-Amino-1-(1-naphthyl)ethanol, especially concerning hydrogen bonding and conformational preferences.
In studies utilizing IR/UV double resonance spectroscopy on jet-cooled complexes, the vibrational frequencies of the OH and NH stretches provide direct evidence of intermolecular interactions. For instance, in complexes of 2-naphthyl-1-ethanol with chiral amino alcohols like 2-amino-1-propanol, significant shifts in the vibrational bands are observed upon complexation. rsc.org The formation of a strong OH···N hydrogen bond typically results in a substantial red shift of the ν(OH) stretching frequency. rsc.org This phenomenon is a key indicator of the specific docking site in bimolecular complexes.
Research on the diastereoisomeric complexes of (±)-2-naphthyl-1-ethanol with chiral partners has revealed that vibrational spectra can discriminate between homochiral and heterochiral pairs. oup.com The differences in the vibrational spectra of these complexes are often attributed to variations in the linearity and strength of the intermolecular hydrogen bond, which in turn affects the electron density transfer along the bond. oup.com
Furthermore, studies on related amino alcohol systems have employed Fourier transform infrared (FT-IR) spectroscopy to analyze the vibrational modes. aip.org For 2-aminoethanol, distinct isomers can be identified based on their characteristic IR spectra in the OH stretching region. aip.org While specific Raman data for this compound is not extensively detailed in the available research, the principles of Raman spectroscopy, which is sensitive to non-polar bonds and provides complementary information to IR, would be invaluable for a comprehensive vibrational analysis. For example, the Raman spectrum of the parent compound 1-(2-Naphthyl)ethanol has been recorded using FT-Raman spectroscopy. biosynth.com
Table 1: Representative Infrared Vibrational Frequencies for Related Amino Alcohols and their Complexes
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Observations in Related Systems |
| O-H | Stretching (free) | ~3600-3700 | Observed in bare chromophores like 2-naphthyl-1-ethanol. rsc.org |
| O-H | Stretching (H-bonded) | ~3200-3500 | Significant red-shift observed in complexes, indicative of OH···N or OH···O interactions. rsc.orgoup.com |
| N-H | Stretching | ~3300-3500 | Primary amines typically show two bands (symmetric and asymmetric). libretexts.org |
| C-H | Aromatic Stretching | ~3000-3100 | Characteristic of the naphthyl ring system. |
| C-H | Aliphatic Stretching | ~2850-3000 | Corresponding to the ethanol (B145695) backbone. |
Note: The exact frequencies for this compound may vary depending on the specific experimental conditions (e.g., solvent, temperature, complexation).
Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Structure and Intermolecular Interactions
Electronic spectroscopy techniques such as UV-Vis absorption and fluorescence spectroscopy are instrumental in probing the electronic structure of this compound and its behavior in electronically excited states. The naphthyl group acts as a chromophore, making it well-suited for these methods.
Laser-induced fluorescence (LIF) is a particularly sensitive technique used to study this molecule and its complexes in the gas phase. The fluorescence excitation spectrum of 2-naphthyl-1-ethanol and its complexes reveals shifts in the S₀-S₁ electronic transition upon complexation. rsc.orgoup.com These shifts can be used to discriminate between different isomers and conformers of the complexes. rsc.org For example, the origin transition of bare 2-naphthyl-1-ethanol is located at 31,738 cm⁻¹, and complexation with other molecules induces a noticeable shift from this origin. rsc.orgchemicalbook.com
The study of diastereoisomeric complexes using these techniques has provided significant insights into chiral recognition. The electronic spectra of homochiral and heterochiral complexes of 2-naphthyl-1-ethanol with chiral partners can exhibit distinct features, indicating that the chirality of the interacting molecules influences their electronic environment. oup.com
Furthermore, research on related naphthalimide derivatives demonstrates the use of UV-Vis and fluorescence spectroscopy to study photoacids, where the electronic properties are finely tuned by the molecular structure. tandfonline.com While not directly on the target compound, this highlights the utility of these techniques in understanding the electronic behavior of naphthalene-containing molecules. The fluorescence of naphthalene (B1677914) derivatives is also known to be sensitive to the polarity of the solvent, which can provide information about the microenvironment of the molecule. orientjchem.org
Table 2: Electronic Spectroscopy Data for 2-Naphthyl-1-ethanol and its Complexes
| Spectroscopic Parameter | Wavenumber (cm⁻¹) | Wavelength (nm) | System |
| S₀-S₁ Origin (Bare Chromophore) | 31,738 | ~315 | 2-Naphthyl-1-ethanol rsc.orgchemicalbook.com |
| Complexation-Induced Shift (Band I) | -28 | - | Ss complex of 2-naphthyl-1-ethanol with 2-amino-1-propanol rsc.org |
| Complexation-Induced Shift (Band II) | -94 | - | Ss complex of 2-naphthyl-1-ethanol with 2-amino-1-propanol rsc.org |
Note: The shifts are relative to the origin of the bare chromophore. "Ss" refers to the homochiral complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure, conformation, and purity of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The seven protons on the naphthyl ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling.
Methine Proton (-CHOH): The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. Its chemical shift would be influenced by hydrogen bonding.
Methylene Protons (-CH₂NH₂): The two protons on the carbon adjacent to the amino group would also form a multiplet, coupled to the methine proton.
Amine and Hydroxyl Protons (-NH₂ and -OH): These protons would appear as broad singlets, and their chemical shifts would be highly dependent on solvent, concentration, and temperature. They can be exchanged with D₂O, leading to their disappearance from the spectrum, which is a useful diagnostic tool. libretexts.org
Expected ¹³C NMR Spectral Features:
Aromatic Carbons: The ten carbons of the naphthyl ring would show distinct signals in the aromatic region of the spectrum (typically 120-140 ppm).
Alcohol Carbon (-CHOH): The carbon attached to the hydroxyl group would resonate in the range of 60-80 ppm.
Amine-Attached Carbon (-CH₂NH₂): The carbon bonded to the amino group would appear further upfield, generally in the 40-60 ppm range.
Data from related N-substituted derivatives, such as N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide, show characteristic signals for the naphthyl group and the aliphatic chain, providing a reference for the expected chemical shift regions. ontosight.ai For example, in a derivative, the methylene carbons of an ethylamino chain appear at chemical shifts of 42.20 and 52.98 ppm. ontosight.ai
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (Ar-H) | 7.0 - 8.5 | Aromatic (Ar-C) | 120 - 140 |
| Methine (-CHOH) | 4.5 - 5.5 | Alcohol (-CHOH) | 60 - 80 |
| Methylene (-CH₂NH₂) | 2.5 - 3.5 | Amine-attached (-CH₂NH₂) | 40 - 60 |
| Amine/Hydroxyl (-NH₂/-OH) | Variable (broad) |
Note: These are estimated ranges. Actual values depend on the solvent and other experimental conditions.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound (molecular formula C₁₂H₁₃NO), the molecular weight is 187.24 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation of the molecule would likely proceed through characteristic pathways for amino alcohols and aromatic compounds.
Expected Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the cleavage between the carbon bearing the hydroxyl group and the carbon bearing the amino group. This would lead to the formation of a resonance-stabilized ion containing the naphthyl group. Another possible alpha-cleavage could result in the loss of a CH₂NH₂ radical.
Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) from the molecular ion a probable fragmentation pathway, leading to a peak at m/z 169.
Naphthyl Cation: A prominent peak corresponding to the naphthylmethyl cation or related fragments would be expected due to the stability of the aromatic system. For instance, in the mass spectrum of 1-(1-naphthyl)ethanol, a major peak is observed at m/z 129. researchgate.net
While specific, detailed mass spectral data for this compound is not extensively reported in the searched academic literature, analysis of related compounds provides clues. For example, mass spectrometry has been used to confirm the structure of various derivatives of naphthyl-containing compounds. windows.net The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 187 for this compound. libretexts.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 187 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 170 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |
| 169 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 157 | [M - CH₂NH₂]⁺ | Alpha-cleavage |
| 129 | [C₁₀H₇CH₂]⁺ or similar | Fragmentation of the naphthyl group |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-1-(1-naphthyl)ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via reductive amination or catalytic hydrogenation of the corresponding ketone precursor. For example, (±)-2-Amino-1-(4-methoxyphenyl)ethanol was synthesized by reducing 2-azido-1-(4-methoxyphenyl)ethanone using sodium borohydride (NaBH₄) in methanol, achieving moderate yields (~50%) . Reaction conditions such as solvent polarity (e.g., methanol vs. ethanol), temperature (0–25°C), and stoichiometric ratios of reducing agents critically impact purity. Impurities often arise from incomplete reduction or side reactions with nitro or azido intermediates, necessitating column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR : ¹H and ¹³C NMR confirm the presence of the naphthyl group (aromatic protons at δ 7.2–8.5 ppm) and ethanolamine backbone (CH₂NH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₂H₁₃NO expected m/z 189.1045) .
- Melting Point Analysis : Decomposition temperatures (e.g., ~190°C for similar amino alcohols) indicate thermal stability .
- Chiral HPLC : Resolves enantiomers if stereochemistry is relevant, using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
Q. What are the key solubility and stability considerations for handling this compound in experimental setups?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Stability tests under varying pH (e.g., 0.1 N H₂SO₄ vs. NaOH) reveal degradation via oxidation of the amino group, requiring storage at 2–8°C under inert gas (N₂/Ar) . Hydroscopicity necessitates desiccators for long-term storage.
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its physicochemical properties and biological activity?
- Methodological Answer : Enantiomers exhibit divergent bioactivity due to receptor-binding specificity. For example, (R)-2-Amino-1-(2-furyl)ethanol showed distinct optical rotation ([α]D = +33.6°) compared to the (S)-enantiomer, correlating with differences in metabolic pathways . Computational docking studies (e.g., AutoDock Vina) predict enantioselective interactions with enzymes like alcohol dehydrogenases (ADHs), validated via kinetic assays (Km, Vmax) .
Q. What computational strategies can predict the reactivity and interaction mechanisms of this compound in catalytic processes?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in reductive amination, identifying electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) predict solvation effects on reaction rates.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?
- Methodological Answer : Contradictions often stem from:
- Impurities : Use certified reference standards (e.g., USP/EP-grade) to validate assays .
- Enantiomeric Purity : Chiral resolution (e.g., Norfenefrine Hydrochloride, >98% ee) ensures consistent pharmacological evaluation .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer systems (e.g., PBS vs. HEPES) to minimize variability .
Key Considerations for Researchers
- Toxicological Gaps : Limited data on chronic toxicity require in vitro assays (e.g., Ames test, hepatocyte viability) before in vivo studies .
- Regulatory Compliance : Adhere to GHS/CLP labeling (e.g., P261, P262) for safe handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
